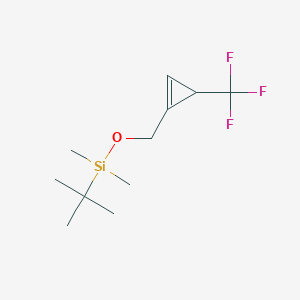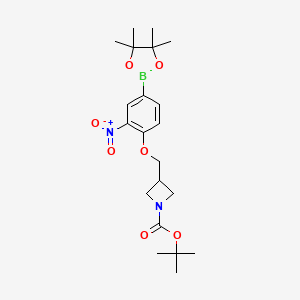
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene is an organic compound with the molecular formula C9H8F3N3. This compound is characterized by the presence of an azido group (-N3) attached to a trifluoroethyl group (-CF3) and a methyl group (-CH3) attached to a benzene ring. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
The synthesis of 1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and sodium azide.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Reaction Mechanism: The nucleophilic substitution reaction occurs, where the azide ion (N3-) replaces the chloride ion (Cl-) in the 4-methylbenzyl chloride, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group (-NH2).
Substitution: The azido group can participate in substitution reactions, leading to the formation of various derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., copper catalysts for cycloaddition reactions). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of triazoles and other nitrogen-containing heterocycles.
Biology: The compound is used in bioconjugation reactions, where it can be attached to biomolecules for labeling and detection purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene involves its reactivity with various molecular targets. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions, which facilitate the formation of the triazole ring. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1-(1-Azido-2,2,2-trifluoroethyl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(1-Azido-2,2,2-trifluoroethyl)benzene: Lacks the methyl group on the benzene ring, resulting in different reactivity and properties.
4-Methylbenzyl azide: Lacks the trifluoroethyl group, leading to different electronic properties and reactivity.
1-Azido-2,2,2-trifluoroethane: Lacks the benzene ring, resulting in different applications and reactivity.
The presence of both the azido and trifluoroethyl groups in this compound makes it unique, providing a combination of high reactivity and unique electronic properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C9H8F3N3 |
|---|---|
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
1-(1-azido-2,2,2-trifluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H8F3N3/c1-6-2-4-7(5-3-6)8(14-15-13)9(10,11)12/h2-5,8H,1H3 |
Clé InChI |
LGHXIGTUGRJTAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(F)(F)F)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




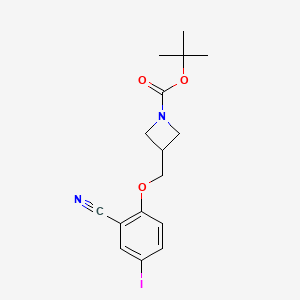
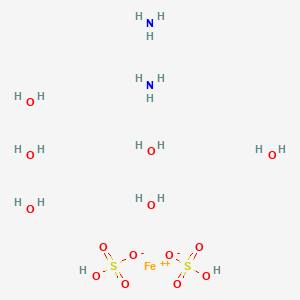
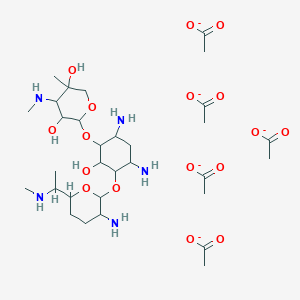
![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
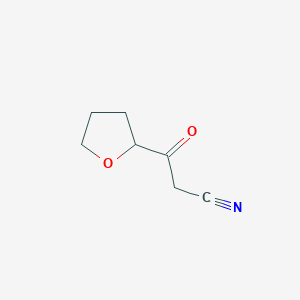
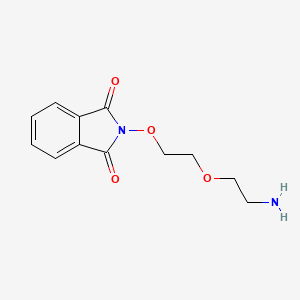
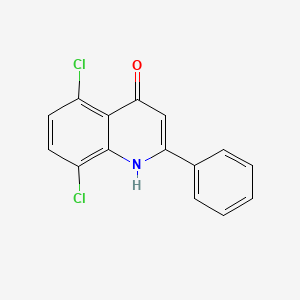
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
